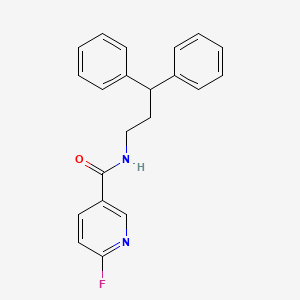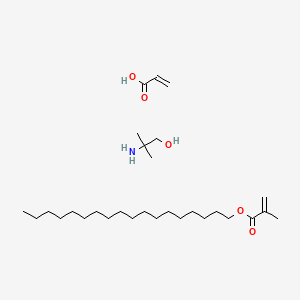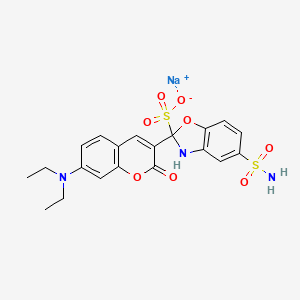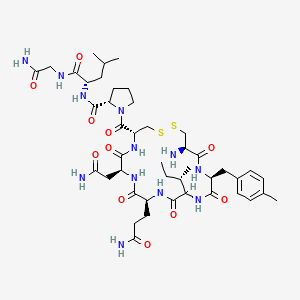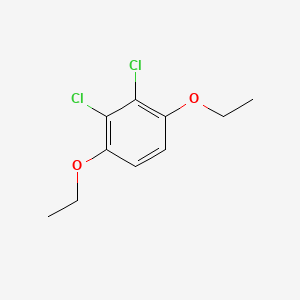
2,3-Butanediol, 3-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Butanediol, 3-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)- is a complex organic compound that belongs to the class of triazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Butanediol, 3-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazines and carboxylic acids or their derivatives.
Introduction of chlorophenyl groups: This step may involve halogenation reactions using reagents like chlorine or bromine.
Attachment of the butanediol moiety: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques like crystallization, distillation, and chromatography are commonly used for purification.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or aldehydes.
Reduction: Reduction reactions may convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications.
Biology
In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
Pharmaceutical applications may include the development of antifungal, antibacterial, or anticancer agents. The triazole ring is a common motif in many drugs.
Industry
In the industrial sector, such compounds can be used in the synthesis of agrochemicals, dyes, and polymers.
作用机制
The mechanism of action of 2,3-Butanediol, 3-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The triazole ring can form strong interactions with metal ions, which may be crucial for its biological activity.
相似化合物的比较
Similar Compounds
Fluconazole: Another triazole derivative used as an antifungal agent.
Itraconazole: Known for its broad-spectrum antifungal activity.
Voriconazole: Used in the treatment of serious fungal infections.
Uniqueness
The uniqueness of 2,3-Butanediol, 3-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)- lies in its specific substitution pattern, which may confer unique biological activities or chemical reactivity compared to other triazole derivatives.
属性
CAS 编号 |
107680-13-7 |
|---|---|
分子式 |
C18H16Cl3N3O2 |
分子量 |
412.7 g/mol |
IUPAC 名称 |
(2R,3R)-3-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol |
InChI |
InChI=1S/C18H16Cl3N3O2/c1-17(25,12-2-4-13(19)5-3-12)18(26,9-24-11-22-10-23-24)15-7-6-14(20)8-16(15)21/h2-8,10-11,25-26H,9H2,1H3/t17-,18+/m1/s1 |
InChI 键 |
DBNSJQYHNPJTNN-MSOLQXFVSA-N |
手性 SMILES |
C[C@@](C1=CC=C(C=C1)Cl)([C@](CN2C=NC=N2)(C3=C(C=C(C=C3)Cl)Cl)O)O |
规范 SMILES |
CC(C1=CC=C(C=C1)Cl)(C(CN2C=NC=N2)(C3=C(C=C(C=C3)Cl)Cl)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


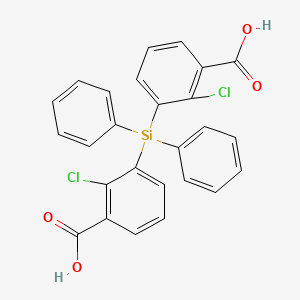





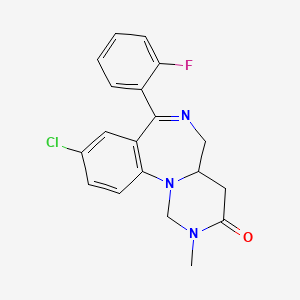
![[(3R)-5-hydroxy-3-(hydroxymethyl)pentyl] pentanoate](/img/structure/B12703165.png)
